molecular formula C21H24N6O B2462312 N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 946313-82-2

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2462312
CAS No.: 946313-82-2
M. Wt: 376.464
InChI Key: DCLZCKPZCRHZJD-UHFFFAOYSA-N
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Description

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of morpholino, phenyl, and p-tolyl groups attached to the triazine ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.

    Introduction of Substituents: The morpholino, phenyl, and p-tolyl groups can be introduced through further substitution reactions using appropriate reagents such as morpholine, aniline, and p-toluidine.

    Methylation: The final step may involve methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents, catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine may have several applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N2-methyl-N2-phenyl-1,3,5-triazine-2,4-diamine: Lacks the morpholino and p-tolyl groups.

    6-morpholino-1,3,5-triazine-2,4-diamine: Lacks the N2-methyl and N2-phenyl groups.

    N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino and N2-methyl groups.

Uniqueness

The presence of the morpholino, phenyl, and p-tolyl groups in N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine may confer unique properties such as increased stability, specific binding affinity, or enhanced reactivity compared to similar compounds.

Properties

IUPAC Name

4-N-methyl-2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16-8-10-17(11-9-16)22-19-23-20(26(2)18-6-4-3-5-7-18)25-21(24-19)27-12-14-28-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLZCKPZCRHZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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